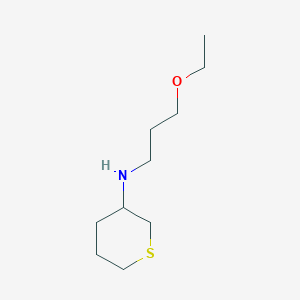
N-(3-Ethoxypropyl)tetrahydro-2H-thiopyran-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Ethoxypropyl)tetrahydro-2H-thiopyran-3-amine:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethoxypropyl)tetrahydro-2H-thiopyran-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with tetrahydro-2H-thiopyran-3-amine and 3-ethoxypropyl chloride.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dichloromethane or acetonitrile at a temperature range of 0°C to 25°C.
Catalysts: A base such as triethylamine or pyridine is often used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions: N-(3-Ethoxypropyl)tetrahydro-2H-thiopyran-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The ethoxypropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Various substituted thiopyran derivatives.
科学的研究の応用
Chemistry: N-(3-Ethoxypropyl)tetrahydro-2H-thiopyran-3-amine is used as an intermediate in the synthesis of more complex sulfur-containing compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties. It may serve as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its use in drug discovery and development. Its ability to interact with biological targets makes it a candidate for pharmaceutical applications.
Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals. Its properties contribute to the performance and stability of these products.
作用機序
The mechanism by which N-(3-Ethoxypropyl)tetrahydro-2H-thiopyran-3-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to biological responses. The molecular targets and pathways involved are determined by the specific context in which the compound is used.
類似化合物との比較
N-(3-Ethoxypropyl)pyrrolidine: A related compound with a pyrrolidine ring instead of thiopyran.
N-(3-Ethoxypropyl)piperidine: Another related compound with a piperidine ring.
N-(3-Ethoxypropyl)imidazole: A compound with an imidazole ring.
Uniqueness: N-(3-Ethoxypropyl)tetrahydro-2H-thiopyran-3-amine is unique due to its sulfur-containing thiopyran ring, which imparts distinct chemical and biological properties compared to its nitrogen-containing analogs.
Does this cover everything you were looking for?
特性
IUPAC Name |
N-(3-ethoxypropyl)thian-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NOS/c1-2-12-7-4-6-11-10-5-3-8-13-9-10/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKXFZJGUKXLRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1CCCSC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














